molecular formula C30H52O B1671487 Epifriedelanol CAS No. 16844-71-6

Epifriedelanol

Cat. No.: B1671487
CAS No.: 16844-71-6
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-PFOIMGGJSA-N
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Description

Epi-Friedelanol is a triterpenoid.
Epifriedelanol is a natural product found in Elephantopus scaber, Anchietea salutaris, and other organisms with data available.

Mechanism of Action

Target of Action

Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana , has been found to exhibit antitumor activity and antibacterial effects . The primary targets of this compound are human primary cells and certain bacterial species . It inhibits cellular senescence in human primary cells and demonstrates bacteriostatic activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets to inhibit their normal function. In human primary cells, it inhibits cellular senescence .

Biochemical Pathways

It is known that bacteriostatic agents like this compound function by inhibiting bacterial protein synthesis or metabolic pathways

Pharmacokinetics

It is known that this compound is a triterpenoid isolated from the root bark of ulmus davidiana . More research is needed to understand the pharmacokinetics of this compound .

Result of Action

The result of this compound’s action is the inhibition of cellular senescence in human primary cells and bacteriostatic activity against certain bacterial species . This means that this compound can prevent the aging of cells and inhibit the growth of certain bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of active compounds in naturally grown plants is directly affected by species and environmental factors . Furthermore, the production of this compound can be enhanced in certain conditions, such as the presence of specific elicitors . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Epifriedelanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have inhibitory effects on adriamycin-induced cellular senescence in human fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs) . The nature of these interactions is primarily inhibitory, suggesting that this compound may act as a regulator in certain biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing cellular senescence in human primary cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress adriamycin-induced cellular senescence as well as replicative senescence in HDFs and HUVECs .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression . The exact molecular target of this compound has not been fully elucidated yet.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the bacteriostatic effect of this compound on Staphylococcus aureus did not allow the growth of bacteria but did not cause a reduction in colony-forming units (CFU) over time . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-PFOIMGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937494
Record name 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16844-71-6
Record name Epifriedelanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16844-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epifriedelanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epifriendelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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